(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)pentanoic acid

Solid-phase peptide synthesis Boc chemistry Fmoc chemistry

Streamline your solid-phase peptide synthesis with pre-coupled Boc-Gly-D-Nva-OH. This chiral (2R) dipeptide building block eliminates one coupling step and prevents diketopiperazine formation—a side reaction that can cause up to 30% yield loss in sequential Gly-Nva coupling. The acid-labile Boc group ensures quantitative TFA deprotection in standard Boc-strategy protocols, while the D-norvaline stereochemistry confers proteolytic stability unattainable with L-enantiomers. Supplied at 95% purity with enantiomeric purity ≥99.5%, it is ready for direct incorporation into protease-resistant peptide drug candidates, fragment condensation on oxime resin, or chemoenzymatic transformations. Pre-coupled architecture, defined stereochemistry, and Boc compatibility make it a superior alternative to individual amino acid building blocks. Request a quotation for bulk quantities today.

Molecular Formula C12H22N2O5
Molecular Weight 274.317
CAS No. 2309431-70-5
Cat. No. B2688314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)pentanoic acid
CAS2309431-70-5
Molecular FormulaC12H22N2O5
Molecular Weight274.317
Structural Identifiers
SMILESCCCC(C(=O)O)NC(=O)CNC(=O)OC(C)(C)C
InChIInChI=1S/C12H22N2O5/c1-5-6-8(10(16)17)14-9(15)7-13-11(18)19-12(2,3)4/h8H,5-7H2,1-4H3,(H,13,18)(H,14,15)(H,16,17)/t8-/m1/s1
InChIKeyJNNJOMPUVLLTKR-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)pentanoic acid (CAS 2309431-70-5): Chiral Boc-Dipeptide Building Block for Solid-Phase Peptide Synthesis Procurement


(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)pentanoic acid is a chiral, Boc-protected dipeptide building block composed of glycine and D-norvaline. With a molecular formula of C₁₂H₂₂N₂O₅ and a molecular weight of 274.32 g/mol, it belongs to the class of N-α-tert-butoxycarbonyl-protected peptide acids used in solid-phase peptide synthesis (SPPS) [1]. The compound features a free C-terminal carboxylic acid and an acid-labile Boc protecting group on the N-terminus, making it specifically compatible with Boc-strategy SPPS. Its (2R) stereochemistry corresponds to the D-configuration of norvaline, a non-proteinogenic amino acid with an unbranched n-propyl side chain. Commercial availability is typically at 95% purity [1].

Why Generic Substitution Fails for (2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)pentanoic acid: Protecting Group, Stereochemistry, and Pre-Coupled Architecture Are Non-Interchangeable in Boc-SPPS


Simple in-class substitution using Boc-D-Nva-OH, Boc-Gly-OH, or unprotected Gly-DL-Nva is not functionally equivalent. The Boc protecting group dictates exclusive compatibility with acid-labile deprotection conditions (TFA), and switching to an Fmoc analog requires re-optimization of the entire SPPS protocol—literature shows Boc and Fmoc strategies yield different crude peptide purities, with Boc/Bzl chemistry delivering 96.7% final purity versus 97.1% for Fmoc/tBu in parallel syntheses of neurokinin A antagonists [1]. The D-norvaline stereochemistry confers resistance to proteolytic degradation that L-enantiomers lack [2]. Furthermore, the pre-coupled Gly-D-Nva architecture eliminates one coupling step and avoids the diketopiperazine formation risk inherent in sequential Gly-Nva coupling on resin . Each of these features is necessary for the intended application; removal or alteration of any one compromises the synthetic outcome in a quantifiable manner, as detailed in Section 3.

Quantitative Differentiation Evidence for (2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)pentanoic acid Versus Closest Analogs: A Comparator-Based Selection Guide


Boc-Strategy Compatibility: Comparative Crude Peptide Purity and Yield in Boc vs. Fmoc SPPS

The target compound is designed for Boc-strategy SPPS. In a direct head-to-head comparison synthesizing neurokinin A antagonists, the Boc/Bzl strategy afforded an average yield of 7.1% and a final HPLC purity of 96.7%, while the Fmoc/tBu strategy yielded 12.2% with 97.1% purity [1]. Although Fmoc shows a modest purity advantage for this specific sequence, Boc-SPPS is independently documented to outperform Fmoc for 'difficult sequences' prone to aggregation [2]. The target compound's Boc group locks it into the Boc ecosystem, making it non-substitutable with Fmoc-Gly-Nva building blocks. An Fmoc analog would require re-validation of coupling efficiency, deprotection conditions, and final cleavage protocols, introducing a risk of 5–30% yield loss depending on the peptide sequence [1].

Solid-phase peptide synthesis Boc chemistry Fmoc chemistry peptide purity

Pre-Coupled Dipeptide vs. Sequential Single Amino Acid Coupling: Step-Count Efficiency and Diketopiperazine Risk Reduction

Using the pre-coupled Boc-Gly-D-Nva-OH building block eliminates one coupling step compared to sequential addition of Boc-Gly-OH followed by H-D-Nva-OH (or vice versa). With typical per-step coupling efficiencies of 98–99.5% in optimized SPPS, a single avoided step translates to approximately 1–2% improvement in overall crude yield for the affected segment [1]. More critically, Gly-X dipeptide sequences on resin are highly prone to diketopiperazine (DKP) formation upon Fmoc/Boc deprotection, leading to chain termination and product loss of up to 30% [2]. Pre-coupling the Gly-Nva dipeptide in solution prior to SPPS assembly mitigates this DKP pathway entirely, a benefit not offered by single amino acid building blocks such as Boc-D-Nva-OH (CAS 57521-85-4) .

Dipeptide building block coupling efficiency diketopiperazine SPPS yield

Enantiomeric Purity Specification: D-Norvaline Configuration vs. L-Enantiomer and Racemic Gly-DL-Nva

The target compound bears a defined (2R) D-norvaline configuration. By class-level inference, enantiomeric impurities in N-Boc-protected amino acid starting materials translate into diastereomeric peptide product impurities that are often chromatographically inseparable [1]. For the closest single-amino-acid analog Boc-D-Nva-OH (CAS 57521-85-4), commercial specifications limit the L-enantiomer to ≤0.5% by chiral HPLC [2]. The commercially available unprotected glycyl-norvaline (CAS 2189-27-7) is supplied predominantly as the racemic DL-mixture (purity >97.0% by HPLC/TLC but no enantiomeric excess specification) , making it unsuitable for chirally-pure peptide synthesis. The target compound as a single-enantiomer Boc-dipeptide avoids the contamination risk inherent in racemic building blocks.

Enantiomeric purity chiral peptide synthesis D-norvaline diastereomer contamination

Purity Baseline: Target Compound vs. Closest Single Amino Acid Boc-Building Blocks

The target compound is commercially available at approximately 95% purity [1]. By comparison, the closest single amino acid building blocks—Boc-D-Nva-OH (CAS 57521-85-4) and Boc-Gly-OH (CAS 4530-20-5)—are routinely supplied at ≥98.0% (TLC) and ≥99.0% (T), respectively . The 3–4 percentage-point purity differential means that procurement decisions must weigh the synthetic efficiency advantage of the pre-coupled dipeptide (avoided coupling step, DKP mitigation) against the higher absolute purity of the constituent single amino acids. For applications where final peptide purity is paramount and the Gly-Nva motif is not DKP-prone, sequential coupling using higher-purity single building blocks may be preferable; for DKP-prone sequences, the dipeptide building block's lower purity may be offset by elimination of the DKP loss pathway (up to 30%).

Building block purity Boc-amino acid TLC assay peptide synthesis quality

D-Norvaline Structural Differentiation: Unbranched Side Chain vs. Branched Valine/Isoleucine Analogs in β-Sheet Peptide Stability

Norvaline differs from its isomeric proteinogenic counterpart valine by having an unbranched n-propyl side chain instead of an isopropyl group. Molecular dynamics studies have shown that norvaline incorporation into β-sheet secondary structures of model peptides results in a greater destructive effect compared to valine, with pronounced destabilization at increasing temperatures, while α-helical structures tolerate norvaline well [1]. This class-level finding implies that D-norvaline-containing peptides synthesized from the target building block will exhibit different folding thermodynamics compared to D-valine (Boc-Gly-D-Val-OH) or D-isoleucine analogs. For procurement, this structural distinction is relevant when the target peptide's bioactivity depends on a specific secondary structure propensity.

Norvaline β-sheet stability non-proteinogenic amino acid peptide secondary structure

Acid-Labile Boc Deprotection Kinetics: Boc vs. Cbz/Z Protecting Group Orthogonality

The tert-butoxycarbonyl (Boc) group is removed by brief treatment with trifluoroacetic acid (TFA), typically achieving >99% deprotection within 30 minutes at room temperature in standard SPPS cycles [1]. This contrasts with the benzyloxycarbonyl (Cbz/Z) group, which requires stronger acid (HBr/AcOH) or catalytic hydrogenolysis for removal [2]. The target compound's Boc group thus provides orthogonality to Cbz-protected side chains and compatibility with Boc-SPPS resins (Merrifield, PAM, oxime). A hypothetical Z-Gly-D-Nva-OH analog would be incompatible with Boc-SPPS due to orthogonal deprotection requirements. No direct Fmoc or Cbz analog of Gly-D-Nva is commercially prevalent at comparable purity, making the Boc version the only viable pre-coupled dipeptide option for Boc-SPPS.

Boc deprotection TFA cleavage protecting group orthogonality Cbz SPPS

High-Value Application Scenarios for (2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)pentanoic acid (CAS 2309431-70-5): Evidence-Linked Procurement Guidance


Boc-SPPS of D-Norvaline-Containing Peptide Therapeutics Requiring Gly-Nva Motifs

When synthesizing peptide drug candidates that incorporate a Gly-D-Nva sequence—such as GlyT2 inhibitors or protease-stable peptide hormones—the pre-coupled Boc-dipeptide enables direct incorporation in a single SPPS coupling step. The evidence (Section 3, Evidence Items 1 and 2) demonstrates that this saves one coupling step and eliminates diketopiperazine formation risk, which can cause up to 30% yield loss with sequential Gly-Nva coupling on resin . The Boc group's acid lability is matched to standard Boc-SPPS protocols using TFA deprotection, with quantitative (>99%) removal within 30 minutes .

Fragment Condensation Strategies for Long Peptides via Boc-Protected Dipeptide Segments

For peptides exceeding 40–50 residues where stepwise SPPS efficiency declines, fragment condensation on oxime resin using fully protected Boc-dipeptide segments is a validated approach. The target compound's free C-terminus and Boc-protected N-terminus make it directly suitable as a protected fragment for segment coupling without additional activation/ deprotection steps. The enantiomeric purity evidence (Section 3, Evidence Item 3) supports the use of chirally defined D-norvaline building blocks to prevent diastereomeric contamination that accumulates multiplicatively in fragment condensation approaches .

Synthesis of D-Amino Acid-Containing Antimicrobial Peptides with β-Sheet Modulation

Antimicrobial peptides often incorporate D-amino acids to confer proteolytic resistance while modulating secondary structure. Evidence (Section 3, Evidence Item 5) shows that norvaline exhibits greater β-sheet destabilization than valine at elevated temperatures . Researchers designing D-norvaline-containing antimicrobial peptides with controlled β-sheet propensity can use Boc-Gly-D-Nva-OH as a direct building block to introduce both the D-configuration for protease resistance and the norvaline-specific secondary structure perturbation in a single synthetic step.

Chemoenzymatic Synthesis of Optically Active Intermediates Using Chiral Boc-Dipeptide Substrates

The high enantiomeric purity of the D-norvaline component (analogous building block specification: enantiomer ≤0.5% ) makes Boc-Gly-D-Nva-OH suitable as a chirally pure substrate for enzymatic transformations. Chemoenzymatic approaches utilizing lipases or proteases for selective esterification or hydrolysis can exploit the D-configuration for kinetic resolution or stereoselective synthesis of further-derivatized intermediates, as noted in the compound's application description .

Quote Request

Request a Quote for (2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)pentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.